molecular formula C22H16O4 B2850335 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde CAS No. 853097-49-1

5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde

Cat. No.: B2850335
CAS No.: 853097-49-1
M. Wt: 344.366
InChI Key: BCTQOSLNIQYSDK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde is a complex organic compound with a molecular formula of C18H14O4 and a molecular weight of 294.30 g/mol. This compound is part of the naphtho[1,2-b]furan family and is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxystyryl derivatives with naphtho[1,2-b]furan-3-carbaldehyde under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis. In biological research, it can be employed as a probe to study enzyme activities and molecular interactions. In the medical field, derivatives of this compound may be explored for their potential therapeutic properties.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 5-Hydroxy-2-(4-hydroxy-3-methoxystyryl)-1-methylquinolinium (HMQ-TMS)

  • 5-Hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde

Uniqueness: 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde is unique due to its specific structural features, such as the presence of the naphtho[1,2-b]furan core and the 3-methoxystyryl group

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]benzo[g][1]benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-25-15-6-4-5-14(11-15)9-10-21-19(13-23)18-12-20(24)16-7-2-3-8-17(16)22(18)26-21/h2-13,24H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQOSLNIQYSDK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.